molecular formula C11H11F3N2O4 B2994650 Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate CAS No. 885949-93-9

Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate

Cat. No.: B2994650
CAS No.: 885949-93-9
M. Wt: 292.214
InChI Key: ZMWWTDBPGFNEJY-UHFFFAOYSA-N
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Description

Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate is an organic compound with the molecular formula C11H11F3N2O4 This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an amino group attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate typically involves a multi-step process. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the reaction with methyl acrylate under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the chemical processes involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the nitro and propanoate ester groups.

    Methyl 3-((2-nitro-4-(methyl)phenyl)amino)propanoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Nitro-4-(trifluoromethyl)phenylamine: Contains the nitro and trifluoromethyl groups but lacks the propanoate ester.

Uniqueness

Methyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and trifluoromethyl groups can enhance the compound’s stability and influence its interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-20-10(17)4-5-15-8-3-2-7(11(12,13)14)6-9(8)16(18)19/h2-3,6,15H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWWTDBPGFNEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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